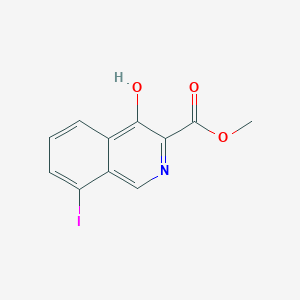

Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-8-iodoisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO3/c1-16-11(15)9-10(14)6-3-2-4-8(12)7(6)5-13-9/h2-5,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHWAYZKTGAGFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=C1O)C=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Methyl 4 Hydroxy 8 Iodoisoquinoline 3 Carboxylate

Reactivity at the 8-Iodo Position

The iodine atom at the 8-position of the isoquinoline (B145761) ring is a key functional group that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This section details the utility of the 8-iodo substituent in several important classes of chemical transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the construction of complex molecular architectures. The 8-iodo group of methyl 4-hydroxy-8-iodoisoquinoline-3-carboxylate makes it an excellent substrate for these transformations.

Suzuki Reaction : The Suzuki coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form carbon-carbon bonds. For instance, 8-iodoquinoline derivatives can be coupled with arylboronic acids to produce 8-arylquinoline compounds. researchgate.net The reactivity of the halide in Suzuki reactions generally follows the order I > Br > Cl. usd.edu The Suzuki-Miyaura reaction is a robust method for creating C-C bonds and has been applied to the synthesis of various natural products and drugs. nih.gov

Sonogashira Reaction : The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by palladium and copper complexes and is carried out under mild conditions. wikipedia.orgorganic-chemistry.org The reactivity of the halide substrate is a critical factor, with iodides being more reactive than bromides or chlorides. wikipedia.org This allows for selective reactions when multiple different halides are present in a molecule. wikipedia.org The Sonogashira reaction has broad applications in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org

Heck Reaction : The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for forming substituted alkenes and has been instrumental in the synthesis of complex molecules, including natural products like morphine. youtube.comchim.it The reaction mechanism involves the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Intramolecular Heck reactions are particularly useful for constructing cyclic and polycyclic systems. youtube.comchim.it

Table 1: Overview of Cross-Coupling Reactions at the 8-Iodo Position

| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Palladium catalyst, Base | C(sp²) - C(sp²) |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper co-catalyst, Base | C(sp²) - C(sp) |

| Heck | Alkene | Palladium catalyst, Base | C(sp²) - C(sp²) |

Nucleophilic Aromatic Substitution with Iodine as Leaving Group

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orglibretexts.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. wikipedia.org While halides can serve as leaving groups, the reactivity order is typically F > Cl > Br > I. This is in contrast to SN2 reactions where iodide is the best leaving group. The SNAr mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgdiva-portal.org The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate, facilitating the reaction. wikipedia.org

Reductive Dehalogenation Pathways

Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, and radical-based reactions. For aryl iodides, methods such as reaction with n-BuLi followed by a proton source can be employed. usd.edu

Reactivity at the 4-Hydroxyl Group

The 4-hydroxyl group on the isoquinoline ring is another key site for chemical modification, allowing for alkylation and acylation reactions. Furthermore, its presence leads to interesting tautomeric equilibria.

Alkylation and Acylation Reactions

The hydroxyl group at the 4-position of the isoquinoline ring can be readily functionalized through alkylation and acylation reactions. These reactions typically involve the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile.

Alkylation : Alkylation introduces an alkyl group onto the oxygen atom of the hydroxyl group. Common alkylating agents include alkyl halides (e.g., methyl iodide) and sulfates. nih.govnih.gov The choice of base and solvent can influence the regioselectivity of the reaction, as N-alkylation at the ring nitrogen can sometimes compete with O-alkylation. mdpi.comjuniperpublishers.com For instance, the alkylation of a similar compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, with methyl iodide can lead to a mixture of O- and N-methylated products. nih.govmdpi.com

Acylation : Acylation involves the introduction of an acyl group to the hydroxyl function, forming an ester. Acylating agents such as acid chlorides or anhydrides are commonly used in the presence of a base like pyridine (B92270) or triethylamine. This reaction is a common method for protecting the hydroxyl group or for modifying the electronic properties of the molecule.

Table 2: Functionalization of the 4-Hydroxyl Group

| Reaction | Reagent | Functional Group Introduced |

|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I), Base | Alkoxy (e.g., -OCH₃) |

| Acylation | Acyl Chloride (e.g., CH₃COCl), Base | Acyloxy (e.g., -OCOCH₃) |

Tautomerism Investigations (Keto-Enol Equilibrium)

Compounds containing a hydroxyl group adjacent to a double bond, such as 4-hydroxyisoquinolines, can exist in equilibrium with their keto tautomers. masterorganicchemistry.comorganicchemistrytutor.com In the case of this compound, it can exist in equilibrium with its corresponding 4-oxo-1,4-dihydroisoquinoline form. libretexts.org

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of other substituents on the ring system. rsc.orgresearchgate.net For example, substituents that can participate in intramolecular hydrogen bonding or extend the conjugated system may favor one tautomer over the other. organicchemistrytutor.comrsc.org Spectroscopic techniques such as NMR and IR, as well as computational methods, are often employed to study the keto-enol equilibrium in these systems. rsc.orgresearchgate.net The stability of the enol form can be enhanced by factors such as extended conjugation and intramolecular hydrogen bonding. organicchemistrytutor.com

Hydrogen Bonding Interactions and Their Influence on Reactivity

The molecular structure of this compound features key functional groups that dictate its potential for hydrogen bonding: a hydroxyl (-OH) group at position 4, a methyl carboxylate (-COOCH₃) group at position 3, and a heterocyclic nitrogen atom. These sites allow for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

Intramolecularly, a hydrogen bond can form between the hydrogen atom of the 4-hydroxyl group and the carbonyl oxygen of the adjacent 3-carboxylate group. This interaction creates a stable six-membered ring-like structure. Such resonance-assisted hydrogen bonds (RAHBs) are known to influence the planarity and electronic properties of the molecule. However, in related isoquinolinone systems, the presence of a methyl group on the lactam nitrogen can inhibit the planarity required for a strong RAHB effect, which may in turn influence the tautomeric equilibrium and subsequent reactivity of the molecule. semanticscholar.org

Intermolecularly, the 4-hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen, the ester's ether oxygen, and the ring nitrogen can act as hydrogen bond acceptors. These interactions are crucial in the solid state, influencing the crystal lattice structure and the physical properties of the compound, such as melting point and solubility. In solution, intermolecular hydrogen bonding with solvent molecules can affect the compound's reactivity by solvating the reactive sites and influencing the transition state energies of reactions. For example, protic solvents can hydrogen-bond with the carboxylate group, potentially increasing its electrophilicity and susceptibility to nucleophilic attack.

Transformations of the Methyl Carboxylate Group

The methyl carboxylate group at the C-3 position is a versatile functional handle that can undergo several important chemical transformations, allowing for the synthesis of a variety of isoquinoline derivatives. These reactions primarily involve nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH₃) is replaced by another nucleophile.

The methyl ester of 4-Hydroxy-8-iodoisoquinoline-3-carboxylate can be readily converted to its corresponding carboxylic acid, 4-Hydroxy-8-iodoisoquinoline-3-carboxylic acid, through hydrolysis. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This typically involves heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous solution. The reaction proceeds by protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : This is often the more common method, involving refluxing the ester with an aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. An initial carboxylate salt is formed, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. nih.gov

While generally a straightforward reaction, the hydrolysis of substituted isoquinolines can sometimes lead to complex outcomes. For instance, alkaline hydrolysis on certain complex isoquinoline systems has been reported to yield multiple indiscernible products, suggesting that reaction conditions must be carefully optimized. mdpi.com In other related systems, such as 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid methyl ester, acid hydrolysis has been used effectively to produce the corresponding decarboxylated product, 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline, indicating the lability of the C3-substituent under certain conditions. semanticscholar.org

| Condition | Reagents | Typical Procedure | Product |

|---|---|---|---|

| Acidic | Dilute HCl or H₂SO₄ in H₂O/Dioxane | Reflux for several hours | 4-Hydroxy-8-iodoisoquinoline-3-carboxylic acid |

| Basic (Saponification) | NaOH or KOH in H₂O/Methanol | Reflux, followed by acidification (e.g., with HCl) | 4-Hydroxy-8-iodoisoquinoline-3-carboxylic acid |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction allows for the conversion of the methyl ester into other esters (e.g., ethyl, propyl, etc.). This transformation is typically catalyzed by either an acid or a base, and often requires heating the substrate in a large excess of the desired alcohol to drive the equilibrium toward the product. masterorganicchemistry.com

Studies on the closely related compound, ethyl 4-hydroxy-8-tosyloxyquinoline-3-carboxylate, have shown that Lewis acids are particularly effective catalysts for this transformation. ekb.eg Indium(III) iodide (InI₃), for example, has been used to smoothly catalyze transesterification with a variety of alcohols, affording high yields. ekb.eg The efficiency of the reaction is attributed to the β-keto ester-like structure of the starting material. ekb.eg This suggests that a similar Lewis acid-catalyzed approach would be highly effective for the transesterification of this compound.

| Catalyst Type | Example Catalyst | Alcohol (R-OH) | General Conditions |

|---|---|---|---|

| Acid | H₂SO₄, p-TsOH | Ethanol, Propanol, etc. | Reflux in excess alcohol |

| Base | NaOR, K₂CO₃ | Ethanol, Propanol, etc. | Reflux in excess alcohol |

| Lewis Acid | InI₃, Sc(OTf)₃ | Various primary and secondary alcohols | Reflux in excess alcohol, often with molecular sieves |

The synthesis of amides from this compound is most commonly achieved through a two-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid as described in section 3.3.1. The resulting 4-Hydroxy-8-iodoisoquinoline-3-carboxylic acid is then coupled with a primary or secondary amine to form the amide bond. This coupling reaction typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in combination with additives such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Direct conversion of the methyl ester to an amide by aminolysis (reaction with an amine) is also possible but is generally less efficient than the two-step route and often requires high temperatures or specific catalysts. Synthesis of amide-functionalized isoquinolines has been documented, demonstrating the feasibility of incorporating this important functional group into the isoquinoline framework. researchgate.netrsc.org

| Coupling Agent | Abbreviation | Typical Solvent |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | DCM, DMF |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | DCM, DMF, Water |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DMF |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | DMF |

Electrophilic and Nucleophilic Substitution on the Isoquinoline Ring System

The reactivity of the isoquinoline ring system towards substitution is dictated by the electronic properties of its two fused rings and the influence of existing substituents.

Electrophilic Substitution: In isoquinoline, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic attack. Therefore, electrophilic aromatic substitution (SₑAr) occurs preferentially on the more electron-rich carbocyclic (benzene) ring. imperial.ac.ukyoutube.com The reaction generally favors substitution at the C-5 and C-8 positions. imperial.ac.ukyoutube.comquora.com

For this compound, the directing effects of the substituents must be considered:

4-Hydroxy group : A strongly activating, ortho-, para-directing group. It will strongly favor substitution at C-5.

8-Iodo group : A deactivating, ortho-, para-directing group.

3-Carboxylate group : A deactivating, meta-directing group.

Ring Nitrogen : Strongly deactivates the heterocyclic ring towards electrophilic attack.

Considering these effects, the powerful activating nature of the 4-hydroxyl group is expected to dominate, making the C-5 position the most probable site for electrophilic attack. The C-8 position is already blocked by iodine.

Nucleophilic Substitution: Nucleophilic substitution on the isoquinoline ring typically occurs on the electron-deficient pyridine ring, with the C-1 position being the most reactive, followed by the C-3 position. quimicaorganica.orgquora.com Nucleophilic aromatic substitution (SₙAr) on the carbocyclic ring is generally unfavorable unless it is activated by strong electron-withdrawing groups.

In this compound, the iodine atom at C-8 is on the benzene (B151609) ring and is not activated towards a typical SₙAr reaction. The C-1 position is unsubstituted but not particularly activated for nucleophilic attack by, for example, an organometallic reagent. Therefore, under standard SₙAr conditions (e.g., reaction with alkoxides or amines), the molecule is expected to be relatively unreactive with respect to substitution on the isoquinoline core. Substitution of the iodine atom would likely require transition-metal-catalyzed cross-coupling reactions rather than direct nucleophilic substitution.

Mechanistic Investigations of Key Transformations

The mechanisms of the primary transformations of this compound can be understood through established principles of organic chemistry and studies of analogous systems.

Mechanism of Transesterification: Based on studies of a structurally similar quinoline (B57606) derivative, the Lewis acid-catalyzed transesterification is proposed to proceed through the formation of a cyclic intermediate. ekb.eg The Lewis acid (e.g., InI₃) coordinates to both the 4-hydroxy oxygen and the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the incoming alcohol. This leads to a tetrahedral intermediate which then collapses, eliminating methanol and regenerating the catalyst to yield the transesterified product.

Mechanism of Hydrolysis:

Base-catalyzed hydrolysis proceeds via a nucleophilic addition-elimination mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion (-OCH₃) as the leaving group to form the carboxylic acid. The methoxide ion, being a strong base, then deprotonates the carboxylic acid to form a carboxylate salt and methanol.

Acid-catalyzed hydrolysis is a reversible process that begins with the protonation of the carbonyl oxygen by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. Subsequent proton transfers and elimination of a methanol molecule yield the carboxylic acid and regenerate the acid catalyst.

Mechanism of Substitution on the Isoquinoline Ring:

Electrophilic Aromatic Substitution (SₑAr) follows the standard mechanism for aromatic compounds. An electrophile (E⁺) attacks the electron-rich benzene ring (likely at C-5) to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. A base then removes a proton from the site of attack, restoring the aromaticity of the ring and yielding the substituted product.

Nucleophilic Aromatic Substitution (SₙAr) , if it were to occur on an appropriately activated isoquinoline (e.g., with a leaving group at C-1), typically follows a two-step addition-elimination pathway. A nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. Recent studies suggest that some SₙAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Hydroxy 8 Iodoisoquinoline 3 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.

Predicted ¹H and ¹³C NMR Data:

Based on analogous compounds, the following table outlines the predicted chemical shifts for the protons and carbons of Methyl 4-hydroxy-8-iodoisoquinoline-3-carboxylate. mdpi.comrsc.org

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~8.5 (s) | ~150 |

| 3-COOCH₃ | 3.9-4.1 (s) | 52-54 |

| 3-C | - | ~105 |

| 4-OH | 10.0-12.0 (br s) | - |

| 4-C | - | ~160 |

| 4a | - | ~128 |

| 5 | 7.8-8.0 (d) | ~130 |

| 6 | 7.2-7.4 (t) | ~125 |

| 7 | 7.6-7.8 (d) | ~135 |

| 8-C | - | ~95 |

| 8a | - | ~140 |

| C=O | - | ~170 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

To move beyond simple one-dimensional spectra and definitively assign the predicted resonances, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial in confirming the connectivity of the aromatic protons on the benzene (B151609) ring (H-5, H-6, and H-7), which are expected to show cross-peaks due to their vicinal coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. An HSQC spectrum would unequivocally link each proton signal to its corresponding carbon signal. For instance, it would connect the singlet of the methoxy (B1213986) protons to the methoxy carbon, and the aromatic proton signals to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

The methoxy protons (-OCH₃) to the carbonyl carbon (C=O) and the C-3 carbon.

The proton at C-1 (H-1) to C-3, C-8a, and potentially C-8.

The aromatic protons (H-5, H-6, H-7) to neighboring carbons within the benzene ring and to the bridgehead carbons C-4a and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are directly bonded. NOESY is invaluable for determining stereochemistry and conformation. In this molecule, NOESY could reveal spatial proximities between:

The proton at C-1 and the protons of the methoxy group, if sterically plausible.

The proton at C-5 and the hydroxyl proton at C-4.

While no specific isotopic labeling studies on this compound have been reported, this technique offers profound insights into reaction mechanisms and metabolic pathways. For instance, synthesizing the compound with a ¹³C-labeled methyl group on the ester functionality would allow for precise tracking of this group in subsequent chemical transformations using ¹³C NMR. nih.gov Similarly, labeling with stable isotopes like ¹⁵N in the isoquinoline (B145761) ring could be employed to study its metabolic fate or binding interactions with biological targets. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone of molecular analysis, providing information on the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-resolution mass spectrometry is critical for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₈INO₃), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value. achemblock.com A close match between the theoretical and observed mass would provide strong evidence for the proposed molecular formula.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M]⁺ | 328.9549 |

| [M+H]⁺ | 329.9627 |

| [M+Na]⁺ | 351.9446 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a roadmap of the molecule's structure. Based on the fragmentation patterns of related isoquinoline alkaloids, several characteristic fragmentation pathways can be predicted for this compound. nih.govresearchgate.net

Predicted Fragmentation Pathways:

A primary fragmentation event would likely be the loss of the methoxy radical (•OCH₃) from the ester group, followed by the loss of carbon monoxide (CO). Another plausible fragmentation pathway could involve the loss of the entire carbomethoxy group (•COOCH₃). Cleavage of the iodine atom could also be observed. The stable isoquinoline ring system would likely remain intact in many of the major fragment ions. nih.govresearchgate.net

Predicted Key Fragment Ions in MS/MS:

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |

| 298 | [M - OCH₃]⁺ |

| 270 | [M - OCH₃ - CO]⁺ |

| 202 | [M - I]⁺ |

| 242 | [M - COOCH₃]⁺ |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be the method of choice for assessing the purity of a synthesized sample of this compound. nih.gov By separating the target compound from any impurities or byproducts, LC-MS allows for their individual detection and identification by their mass-to-charge ratios. This is crucial for ensuring the quality and reliability of the compound for any subsequent studies. In complex mixtures, such as in reaction monitoring or metabolite analysis, LC-MS can identify and quantify the presence of this specific isoquinoline derivative. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While no direct crystallographic data for this compound has been reported, analysis of related isoquinoline and quinoline (B57606) derivatives allows for a prediction of its likely crystal structure parameters.

Predicted Crystallographic Data:

Based on studies of similar heterocyclic compounds, it is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. The presence of the iodine atom and the polar hydroxy and carboxylate groups would likely lead to significant intermolecular interactions, including hydrogen bonding and halogen bonding, which would influence the crystal packing.

Interactive Data Table: Predicted Crystallographic Parameters

| Parameter | Predicted Value | Basis for Prediction |

|---|---|---|

| Crystal System | Monoclinic | Common for substituted quinolines and isoquinolines. mdpi.com |

| Space Group | P2₁/c | Frequently observed for similar heterocyclic structures. mdpi.com |

| a (Å) | 8.5 - 10.5 | Inferred from unit cell dimensions of related compounds. |

| b (Å) | 11.0 - 13.0 | Inferred from unit cell dimensions of related compounds. |

| c (Å) | 10.0 - 12.0 | Inferred from unit cell dimensions of related compounds. |

| β (°) | 90 - 110 | Characteristic of the monoclinic system. mdpi.com |

The molecular structure would feature a planar isoquinoline ring system. The iodine atom at the 8-position would cause some steric strain, potentially leading to minor distortions from perfect planarity. The crystal packing is expected to be dominated by hydrogen bonds involving the 4-hydroxy group and the ester functionality, as well as potential halogen bonding interactions involving the iodine atom. These interactions play a crucial role in stabilizing the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. The predicted vibrational frequencies for this compound are based on characteristic group frequencies and data from analogous isoquinoline and quinoline structures. nih.govirphouse.com

Predicted FT-IR and Raman Spectral Data:

The FT-IR and Raman spectra are expected to exhibit characteristic bands corresponding to the various functional groups present in the molecule. The O-H stretching vibration of the hydroxyl group is anticipated to appear as a broad band in the FT-IR spectrum, indicative of hydrogen bonding in the solid state. The C=O stretching of the ester group will be a strong, sharp band. The aromatic C=C and C=N stretching vibrations of the isoquinoline core will appear in the fingerprint region. The presence of the heavy iodine atom is expected to give rise to a low-frequency C-I stretching vibration, which may be more prominent in the Raman spectrum. s-a-s.org

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Basis for Prediction |

|---|---|---|---|

| O-H stretch (H-bonded) | 3400 - 3200 (broad) | Weak or not observed | Characteristic of hydroxyl groups involved in hydrogen bonding. nih.govresearchgate.net |

| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 | Typical for aromatic C-H bonds. irphouse.com |

| Aliphatic C-H stretch (CH₃) | 2980 - 2950 | 2980 - 2950 | Characteristic of methyl groups. |

| C=O stretch (ester) | 1720 - 1700 | 1720 - 1700 | Typical for conjugated ester carbonyls. |

| Aromatic C=C/C=N stretch | 1620 - 1450 | 1620 - 1450 | Fingerprint region for the isoquinoline core. nih.gov |

| C-O stretch (ester/hydroxyl) | 1300 - 1200 | 1300 - 1200 | Characteristic of C-O single bonds. |

Differences in the relative intensities of bands between the FT-IR and Raman spectra can provide further structural insights. For instance, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Structure and Conjugation

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The electronic spectrum of this compound is expected to be influenced by the extended π-conjugated system of the isoquinoline core and the electronic effects of its substituents.

Predicted Electronic Transition Data:

The UV-Vis absorption spectrum is predicted to show multiple absorption bands corresponding to π→π* transitions within the aromatic system. The presence of the hydroxyl and ester groups, as well as the iodine atom, will likely cause shifts in the absorption maxima compared to unsubstituted isoquinoline. nih.gov The long-wavelength absorption band is expected to be in the near-UV region.

Many isoquinoline derivatives are known to be fluorescent. nih.govrsc.orgacs.orgnih.govglobethesis.com It is therefore anticipated that this compound will also exhibit fluorescence. The emission wavelength will be longer than the absorption wavelength (a phenomenon known as the Stokes shift). The quantum yield of fluorescence will depend on the rigidity of the molecule and the presence of the heavy iodine atom, which can sometimes quench fluorescence through the heavy-atom effect.

Interactive Data Table: Predicted Electronic Absorption and Emission Properties

| Parameter | Predicted Value | Basis for Prediction |

|---|---|---|

| λmax (Absorption) | 320 - 360 nm | Based on substituted isoquinoline and quinoline chromophores. nih.gov |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | Typical for π→π* transitions in aromatic systems. |

| λmax (Emission) | 400 - 450 nm | Expected Stokes shift for fluorescent isoquinoline derivatives. rsc.org |

The specific solvent environment is expected to influence the absorption and emission maxima due to solvatochromic effects, particularly given the presence of the polar hydroxyl and ester groups.

Based on the available search results, it is not possible to generate a detailed scientific article focusing solely on the computational and theoretical studies of "this compound" as requested. The provided search results lack specific studies—such as Quantum Chemical Calculations, DFT, HOMO-LUMO analysis, or computational transition state searches—performed directly on this particular compound.

The existing literature details computational studies on structurally related but distinct molecules, such as various quinoline and isoquinoline derivatives. Extrapolating findings from these different compounds to "this compound" would be scientifically inaccurate and would violate the strict requirement to focus exclusively on the specified subject.

Therefore, to maintain scientific integrity and adhere to the instructions, the requested article cannot be generated at this time due to the absence of specific research data for "this compound" in the provided search results.

Computational and Theoretical Studies of Methyl 4 Hydroxy 8 Iodoisoquinoline 3 Carboxylate

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.com For a compound such as Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate, MD simulations can provide invaluable insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—and how this landscape is influenced by the surrounding solvent environment. rsc.org Such studies are crucial in drug discovery and development, as the conformation of a molecule can significantly impact its biological activity and physicochemical properties. mdpi.com

The conformational flexibility of this compound arises from the rotation around its single bonds, particularly involving the ester group. Understanding the preferred conformations and the energy barriers between them is essential. MD simulations can map out this landscape by calculating the potential energy of the molecule as a function of its atomic coordinates, revealing the most stable, low-energy conformations.

The choice of solvent is a critical factor in these simulations, as solute-solvent interactions can dramatically alter the conformational preferences of a molecule. cdnsciencepub.com Simulations are typically performed in explicit solvent models, where individual solvent molecules are included in the simulation box, providing a more realistic representation of the solution environment. nih.govpreprints.org By running simulations in various solvents of differing polarity, such as water, dimethyl sulfoxide (B87167) (DMSO), and chloroform, it is possible to elucidate the role of the solvent in stabilizing or destabilizing certain conformations. rsc.org

Detailed analysis of the MD trajectories can provide quantitative data on various structural parameters. For instance, the distribution of dihedral angles involving the ester group can be monitored to identify the most populated rotational states (rotamers). The stability of these conformers can be assessed by calculating the free energy landscape.

The following tables present hypothetical yet representative data that could be obtained from a comprehensive molecular dynamics study on this compound.

Table 1: Predicted Predominant Conformers of this compound in Different Solvents

| Solvent | Dielectric Constant | Predominant Conformer | Dihedral Angle (C4-C3-C=O-O) | Population (%) |

| Chloroform | 4.8 | Conformer A | ~180° (anti-periplanar) | 75 |

| Conformer B | ~0° (syn-periplanar) | 25 | ||

| DMSO | 46.7 | Conformer B | ~0° (syn-periplanar) | 60 |

| Conformer A | ~180° (anti-periplanar) | 40 | ||

| Water | 80.1 | Conformer B | ~0° (syn-periplanar) | 85 |

| Conformer A | ~180° (anti-periplanar) | 15 |

Table 2: Solvent Effects on Key Interatomic Distances in the Most Stable Conformation

| Solvent | Interaction | Average Distance (Å) | Standard Deviation (Å) |

| Chloroform | O-H···O=C (intramolecular) | 2.85 | 0.15 |

| DMSO | O-H···O(DMSO) | 1.98 | 0.12 |

| Water | O-H···O(Water) | 1.85 | 0.10 |

These simulated data illustrate how the conformational equilibrium of this compound could shift in response to the polarity of the solvent. In a non-polar environment like chloroform, an anti-periplanar orientation of the ester group might be favored. Conversely, in polar aprotic (DMSO) and polar protic (water) solvents, a syn-periplanar conformation could become more populated due to favorable dipole-dipole interactions and hydrogen bonding with the solvent. The analysis of interatomic distances further highlights the competition between intramolecular and intermolecular hydrogen bonding, which is a key determinant of the conformational landscape in different solvents. Such computational findings are instrumental in rationalizing the behavior of the molecule in various environments and can guide the design of derivatives with specific conformational properties.

Derivatization and Functionalization Strategies for Methyl 4 Hydroxy 8 Iodoisoquinoline 3 Carboxylate

Synthesis of Novel Isoquinoline (B145761) Derivatives through Post-Synthetic Modification

The inherent reactivity of the functional groups on the Methyl 4-hydroxy-8-iodoisoquinoline-3-carboxylate core allows for a range of post-synthetic modifications to generate novel derivatives. The presence of the iodine atom at the C-8 position is particularly advantageous, serving as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide variety of aryl and heteroaryl groups at the 8-position. By reacting this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base, a diverse library of 8-aryl or 8-heteroarylisoquinoline derivatives can be synthesized. This strategy is crucial for exploring structure-activity relationships in drug discovery programs.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C-8 position and a terminal alkyne. This introduces a linear alkynyl moiety, which can serve as a building block for more complex structures or as a pharmacophore in its own right.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond at the C-8 position. By coupling this compound with a wide range of primary and secondary amines, a variety of 8-aminoisoquinoline (B1282671) derivatives can be accessed. This is particularly valuable in medicinal chemistry, as the amino group can participate in key hydrogen bonding interactions with biological targets.

Heck Coupling: The Heck reaction can be employed to introduce alkenyl substituents at the 8-position, providing another avenue for structural diversification.

These palladium-catalyzed reactions are highly efficient and tolerate a broad range of functional groups, making them ideal for the late-stage functionalization of the isoquinoline scaffold.

Scaffold Diversification via Selective Functional Group Interconversions

Beyond modifications at the C-8 position, the other functional groups of this compound offer opportunities for selective interconversions, leading to significant scaffold diversification.

The reactivity of the 4-hydroxy group and the 3-methyl ester can be harnessed to introduce new functionalities and alter the physicochemical properties of the molecule.

Key Functional Group Interconversions:

O-Alkylation and O-Arylation: The phenolic hydroxyl group at the C-4 position can be readily alkylated or arylated to introduce ether linkages. This modification can impact the compound's solubility, lipophilicity, and metabolic stability.

Ester Hydrolysis and Amidation: The methyl ester at the C-3 position can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a diverse range of amines to form amides, a common functional group in many biologically active molecules. This two-step process significantly expands the accessible chemical space.

Reduction of the Ester: The methyl ester can be reduced to a primary alcohol, which can then be further functionalized through oxidation or conversion to other leaving groups for subsequent nucleophilic substitution reactions.

These selective interconversions allow for the fine-tuning of the molecule's properties and the introduction of new points of diversity.

Development of Libraries of this compound Analogs

The strategic combination of post-synthetic modifications and functional group interconversions provides a powerful platform for the development of extensive libraries of this compound analogs. Such libraries are invaluable tools in high-throughput screening campaigns for the discovery of new drug candidates.

The modular nature of the synthetic routes allows for the systematic variation of substituents at the C-3, C-4, and C-8 positions. For instance, a combinatorial approach can be employed where a set of boronic acids for Suzuki coupling at C-8 is combined with a library of amines for amidation at C-3, and a series of alkyl halides for O-alkylation at C-4. This approach can rapidly generate a large number of structurally diverse compounds for biological evaluation.

Below is an interactive data table showcasing a hypothetical library of analogs, illustrating the potential for diversification.

| Compound ID | R1 (C-8 Substituent) | R2 (C-4 Substituent) | R3 (C-3 Substituent) |

| A-001 | Phenyl | Methoxy (B1213986) | N-benzylamide |

| A-002 | Thiophen-2-yl | Ethoxy | N-propylamide |

| A-003 | Pyridin-3-yl | Isopropoxy | N-(4-fluorophenyl)amide |

| A-004 | 4-Methoxyphenyl | Benzyloxy | N-cyclohexylamide |

| A-005 | 3-Chlorophenyl | Methoxy | N-morpholinylamide |

Application of the Compound in Complex Molecular Architectures

The functionalized derivatives of this compound serve as valuable building blocks for the synthesis of more complex molecular architectures, including natural products and their analogs. The strategic introduction of reactive functional groups allows for the incorporation of the isoquinoline core into larger, more intricate structures.

For example, an 8-alkynyl derivative synthesized via a Sonogashira coupling can participate in cycloaddition reactions to form fused heterocyclic systems. Similarly, an 8-amino derivative can be used as a key intermediate in the construction of polycyclic alkaloids. The ability to precisely control the substitution pattern on the isoquinoline ring is crucial for the successful synthesis of these complex targets.

The derivatization of this compound provides a versatile entry point to a wide range of novel chemical entities with potential applications in various fields. The continued exploration of new synthetic methodologies and the strategic application of this scaffold are expected to yield exciting discoveries in the years to come.

Exploration of Molecular Interactions and Biochemical Relevance in Vitro and in Silico

Investigation of Binding Affinities and Modulatory Effects with Biological Macromolecules (e.g., Enzymes, Receptors) in vitro

To date, there are no published studies detailing the binding affinities or modulatory effects of Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate with specific biological targets. Research in this area would involve screening the compound against various enzymes and receptors to identify potential interactions. For instance, given its structural similarity to other isoquinoline (B145761) derivatives that have been investigated as inhibitors of enzymes such as prolyl hydroxylases, initial studies might focus on this class of enzymes.

A hypothetical research workflow would involve:

Target Identification: Selecting a panel of biologically relevant enzymes and receptors based on the structural motifs present in the compound.

Binding Assays: Employing techniques like fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to quantify the binding affinity (typically represented by the dissociation constant, Kd) of the compound to its target macromolecules.

Functional Assays: Conducting enzymatic assays or receptor signaling assays to determine whether the binding event results in inhibition or activation of the target's function. The results of such assays are often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Without experimental data, it is not possible to provide a table of binding affinities or modulatory effects.

Structure-Activity Relationship (SAR) Studies via Rational Design and Analog Synthesis

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how different functional groups on a molecule contribute to its biological activity. For this compound, a systematic SAR study would involve the synthesis of a library of analogs and the evaluation of their biological activity.

Key modifications to explore in an SAR study would include:

Substitution at the 8-position: Replacing the iodine atom with other halogens (e.g., bromine, chlorine, fluorine) or with small alkyl or alkoxy groups to probe the effect of electronics and sterics at this position.

Modification of the ester group: Converting the methyl ester to other esters (e.g., ethyl, propyl) or to a carboxylic acid or an amide to investigate the role of this group in target binding.

Substitution on the isoquinoline core: Introducing substituents at other available positions on the aromatic rings to explore additional binding interactions.

Computational Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the absence of experimental data, computational methods can offer predictive insights into the potential binding modes of this compound with biological targets.

Molecular Docking: This technique would involve computationally placing the compound into the binding site of a target protein with a known three-dimensional structure. The docking software would then calculate a "docking score," which is an estimate of the binding affinity. This can help to prioritize potential biological targets for experimental validation.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to simulate the dynamic behavior of the ligand-protein complex over time. This can provide a more detailed understanding of the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that contribute to binding.

A typical output from such studies would be a table of docking scores against various potential protein targets and visualizations of the predicted binding poses.

Elucidation of Molecular Mechanisms of Action in Controlled in vitro Systems

Once a biological target has been identified and the binding affinity has been characterized, the next step would be to elucidate the molecular mechanism of action. This involves more detailed in vitro studies, such as:

Enzyme Inhibition Kinetics: For enzymatic targets, experiments would be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring the enzyme's reaction rate at different substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation.

Receptor Binding Assays: For receptor targets, radioligand binding assays could be used to determine if the compound binds to the same site as a known ligand (orthosteric binding) or to a different site (allosteric binding).

The results of these studies would provide a detailed picture of how the compound exerts its effects at a molecular level.

Role as Biochemical Probes or Chemical Tools for Biological Research

Given the current lack of data on its biological activity, this compound is best classified as a research chemical. Its potential as a biochemical probe or chemical tool is yet to be determined and would depend on the identification of a specific and potent biological activity. If it were found to be a selective inhibitor of a particular enzyme, for example, it could be used as a tool to study the role of that enzyme in cellular processes. The presence of an iodine atom could also potentially be exploited for the development of radiolabeled probes for imaging studies.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate as a Building Block in Multi-Step Organic Synthesis

The utility of this compound as a synthetic building block stems from the orthogonal reactivity of its functional groups. The C-8 iodo substituent, the C-4 hydroxyl group, and the C-3 methyl carboxylate can be selectively manipulated, making it a valuable starting point for the synthesis of diverse and complex molecular architectures.

The aryl iodide at the C-8 position is particularly significant as it serves as a versatile handle for modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are foundational methods for C-C and C-N bond formation. The C-I bond is highly reactive in these transformations, allowing for the efficient introduction of a wide range of substituents. For instance, Suzuki cross-coupling reactions with various arylboronic acids can be used to synthesize novel 8-arylisoquinoline derivatives, a strategy that has been successfully applied to related 8-bromo and 8-iodo-isoquinoline precursors. researchgate.net This capability is crucial for building molecular complexity and generating libraries of compounds for screening purposes.

The 4-hydroxy and 3-carboxylate groups, characteristic of β-hydroxy esters, also offer avenues for derivatization. The phenolic hydroxyl group can undergo O-alkylation or be converted into a triflate, which can then participate in further cross-coupling reactions. The methyl ester at the C-3 position can be hydrolyzed to the corresponding carboxylic acid or can undergo amidation with various amines to produce a diverse set of amides. The reactivity of 4-hydroxy-quinoline-3-carboxylates as acylating agents is well-documented, highlighting the potential for similar transformations in the isoquinoline (B145761) system. researchgate.net

| Functional Group | Position | Reaction Type | Potential Reagent(s) | Resulting Structure |

|---|---|---|---|---|

| Iodo | C-8 | Suzuki Coupling | Arylboronic Acid, Pd Catalyst | 8-Aryl substitution |

| Iodo | C-8 | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts | 8-Alkynyl substitution |

| Iodo | C-8 | Buchwald-Hartwig Amination | Amine, Pd Catalyst | 8-Amino substitution |

| Hydroxyl | C-4 | O-Alkylation | Alkyl Halide, Base | 4-Alkoxy derivative |

| Methyl Carboxylate | C-3 | Amidation | Amine, Heat or Catalyst | 3-Carboxamide derivative |

| Methyl Carboxylate | C-3 | Hydrolysis | Aqueous Base (e.g., NaOH) | 3-Carboxylic acid |

Precursor for the Synthesis of Complex Natural Products and Advanced Synthetic Intermediates

The 4-hydroxyisoquinoline-3-carboxylate core is a key structural motif found in various biologically active molecules and serves as an advanced intermediate in the synthesis of pharmaceuticals. A prominent example is the synthesis of the drug Roxadustat, a HIF-PHI inhibitor used for treating anemia. A key intermediate in its synthesis is a structurally similar compound, methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. google.com This underscores the value of the isoquinoline scaffold in constructing complex, high-value therapeutic agents.

This compound represents a strategic precursor for such targets. The iodo group at the C-8 position provides a critical point for diversification that is not present in intermediates like the 7-phenoxy derivative. google.com This allows chemists to use the iodo-functionalized precursor to develop novel analogs of existing drugs or to access complex natural product skeletons through late-stage functionalization via cross-coupling chemistry. The ability to introduce diverse substituents at the C-8 position can significantly alter the pharmacological profile of the resulting molecules, making this compound a valuable starting material in drug discovery programs.

Potential for Development as Ligands in Catalysis

Isoquinoline-based molecules have been recognized for their potential as privileged ligands in asymmetric catalysis. nih.gov The rigid backbone and the presence of heteroatoms for metal coordination make them attractive candidates for designing chiral catalysts. This compound possesses several structural features that suggest its potential as a ligand.

The key potential coordination sites are the nitrogen atom of the isoquinoline ring and the oxygen atoms of the 4-hydroxyl group and the 3-carboxylate moiety. These atoms can act as Lewis bases, donating electron pairs to a metal center. Depending on the conformation and the nature of the metal, the compound could function as a bidentate (N,O) or even a tridentate (O,N,O) ligand. The formation of stable chelate rings with a metal ion could lead to well-defined and catalytically active coordination complexes. Research on related (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has shown their ability to form coordination compounds with metals like Cu²⁺, Co²⁺, and Fe³⁺, which were subsequently explored in enantioselective catalysis. researchgate.net This precedent suggests that the title compound could similarly be used to develop novel catalysts for a range of organic transformations.

| Atom | Functional Group | Position | Coordination Role |

|---|---|---|---|

| Nitrogen | Isoquinoline Ring | N-2 | Lewis Base (σ-donor) |

| Oxygen | Hydroxyl | C-4 | Lewis Base (σ-donor), potential for deprotonation to form an anionic ligand |

| Oxygen | Carbonyl of Ester | C-3 | Lewis Base (σ-donor) |

Exploration of Applications in Materials Science (e.g., optoelectronic properties, self-assembly)

The application of isoquinoline derivatives extends into materials science, where they have been investigated as fluorosensors and components of organic electronic materials. nih.gov The extended π-conjugated system of the isoquinoline core in this compound suggests that it may possess interesting photophysical and electronic properties.

The optoelectronic behavior of such molecules is influenced by the nature and position of their substituents. The electron-donating character of the 4-hydroxyl group and the electron-withdrawing nature of the 3-methyl carboxylate could facilitate intramolecular charge transfer (ICT) upon photoexcitation, a property that is highly desirable for applications in sensors and organic light-emitting diodes (OLEDs). Furthermore, the presence of the heavy iodine atom at the C-8 position can induce a significant "heavy-atom effect." This effect can promote intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to enhanced phosphorescence. Phosphorescent materials are of great interest for achieving high efficiency in OLEDs.

In addition to its electronic properties, the molecule has features conducive to forming ordered supramolecular structures through self-assembly. The 4-hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the ring nitrogen can act as hydrogen bond acceptors. These interactions, combined with potential π-π stacking of the aromatic isoquinoline rings, could guide the molecules to self-assemble into well-defined nanostructures, such as fibers or sheets. The ability to form such ordered assemblies is a key requirement for the development of organic semiconductors and other functional materials. nih.gov

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic methods for isoquinoline (B145761) frameworks, such as the Bischler-Napieralski and Pictet-Spengler reactions, often involve harsh conditions, toxic reagents, and the generation of significant chemical waste. rsc.orgrsc.orgnih.gov The development of environmentally benign synthetic strategies for "Methyl 4-hydroxy-8-iodoisoquinoline-3-carboxylate" is a critical challenge. Future research should focus on several key areas of green chemistry. researchgate.netnih.gov

Benign Solvents and Recyclable Catalysts: A shift towards using water, polyethylene glycol (PEG), or bio-based solvents like glycerol and ethyl lactate could drastically reduce the environmental impact of synthesis. researchgate.netmdpi.com Research into recyclable catalytic systems, such as heterogeneous catalysts or homogeneous catalysts immobilized on solid supports, would also contribute to more sustainable processes. rsc.orgrsc.org

Energy-Efficient Methodologies: The application of microwave irradiation and ultrasound-assisted synthesis can lead to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. rsc.orgnih.gov

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. rsc.orgrsc.org This includes exploring one-pot, multi-component reactions that build molecular complexity in a single step, minimizing purification processes and solvent usage. nih.govmdpi.com

Photocatalysis: Visible-light-promoted reactions offer a mild and green alternative for constructing isoquinoline scaffolds, often proceeding at room temperature and avoiding the need for harsh reagents. rsc.orgnih.gov

| Green Chemistry Approach | Potential Advantage for Isoquinoline Synthesis | Relevant Research Trend |

| Use of Water as a Solvent | Abundant, non-toxic, and environmentally friendly. researchgate.net | Increasing use in N-heterocycle synthesis. mdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, and energy efficiency. nih.gov | Established technique for accelerating organic reactions. rsc.orgnih.gov |

| Recyclable Catalysts | Reduced catalyst waste and cost. rsc.org | Development of heterogeneous and immobilized catalysts. rsc.org |

| Photocatalysis | Mild reaction conditions and use of renewable energy. nih.gov | Growing interest in visible-light-mediated organic synthesis. rsc.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The specific arrangement of functional groups in "this compound" offers a rich landscape for exploring novel chemical reactions. The iodine atom at the C-8 position is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents. ijpsjournal.com Future work should aim to discover unprecedented transformations that leverage the interplay between the different functional groups.

C-H Functionalization: Modern synthetic methods increasingly utilize the direct functionalization of carbon-hydrogen bonds. ijpsjournal.comnih.gov Research could focus on developing rhodium(III) or palladium-catalyzed C-H activation strategies to introduce new functionalities at other positions of the isoquinoline core, guided by the existing substituents. organic-chemistry.org

Cascade Reactions: The design of cascade or domino reactions, where a single synthetic operation triggers the formation of multiple chemical bonds, represents a highly efficient approach to building molecular complexity. organic-chemistry.org The functionalities present in the target molecule could be leveraged to initiate such cascades, leading to novel polycyclic frameworks.

Annulation Strategies: Exploring annulation reactions, where a new ring is fused onto the existing isoquinoline scaffold, could generate structurally diverse and complex heterocyclic systems with potentially novel biological activities. nih.govorganic-chemistry.org

High-Throughput Screening for Novel Chemical Biology Applications (In Vitro)

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. nih.govresearchgate.netrsc.org "this compound" serves as an excellent starting point for generating a library of diverse derivatives for biological screening.

Library Synthesis: By exploiting the reactivity of the iodo, hydroxyl, and ester groups, a combinatorial library of analogues can be synthesized. For instance, the iodo group can be used for various cross-coupling reactions, the hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed and converted into amides.

In Vitro Screening: High-throughput screening (HTS) methodologies can be employed to rapidly evaluate this library against a wide range of biological targets. rug.nl Initial screens could focus on assays for anticancer, antimicrobial, anti-inflammatory, and antiviral activities, areas where isoquinoline derivatives have shown considerable promise. nih.govnih.govamerigoscientific.com For example, derivatives could be tested for their ability to inhibit specific enzymes or disrupt protein-protein interactions. nih.govnih.gov

| Potential Biological Target | Rationale for Screening Isoquinolines | Example Screening Assay |

| Cancer Cell Lines | Many isoquinoline alkaloids exhibit cytotoxic properties. amerigoscientific.comnih.gov | Cellular proliferation assays (e.g., MTT, SRB) on lines like K562 or NSCLC-N16-L16. nih.gov |

| Kinases (e.g., HER2, EGFR) | The quinoline (B57606)/isoquinoline core is found in many kinase inhibitors. nih.gov | In vitro enzymatic kinase inhibition assays. nih.gov |

| Bacteria and Fungi | Isoquinolines are known to possess antimicrobial activity. nih.govnih.gov | Minimum Inhibitory Concentration (MIC) determination. nih.gov |

| Inflammatory Pathways (e.g., TNF-α) | Certain isoquinolines can inhibit the production of pro-inflammatory cytokines. nih.gov | ELISA-based quantification of TNF-α in stimulated immune cells. nih.gov |

Advanced Computational Methodologies for Predictive Design and Reaction Discovery

Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and reaction outcomes, thereby reducing the need for trial-and-error experimentation. scirp.org

Predicting Reactivity: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of "this compound". scirp.orgresearchgate.net These calculations can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize observed reactivity. researchgate.net For instance, calculating HOMO and LUMO energies can provide insights into the molecule's chemical potential. researchgate.net

Virtual Screening: Before embarking on extensive synthesis, computational docking studies can be performed to predict the binding affinity of virtual libraries of derivatives against the three-dimensional structures of biological targets. researchgate.netcitedrive.com This in silico approach helps to prioritize which compounds to synthesize and test, saving time and resources.

Reaction Prediction: Computational tools can also be used to predict the regioselectivity of reactions. For example, calculated NMR chemical shifts have been shown to correlate with the outcome of electrophilic aromatic substitution reactions on heterocyclic systems, with an accuracy that can exceed 95% when combined with orbital analysis. researchgate.netacs.orgdatapdf.com

Integration with Automated Synthesis and Artificial Intelligence in Chemical Research

Automated Reaction Optimization: Automated synthesis platforms can perform a large number of experiments under different conditions (e.g., catalyst, solvent, temperature) to rapidly identify the optimal conditions for a particular transformation. technologynetworks.com

AI-Driven Discovery: Machine learning algorithms can be trained on existing chemical reaction data to predict the outcome of new reactions. arxiv.orgnih.gov By integrating AI with automated synthesis, a closed-loop system can be created where the AI proposes new reactions, the robot performs the experiments, and the results are fed back to the AI to refine its models and guide the next round of experiments. technologynetworks.com This approach can accelerate the discovery of novel reactivity patterns and lead to the identification of molecules with desired properties for pharmaceutical or materials science applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Esterification : Start with a hydroxylated isoquinoline precursor (e.g., 4-hydroxy-8-iodoisoquinoline-3-carboxylic acid). Use methyl iodide in dimethylformamide (DMF) at 60–80°C to introduce the methyl ester group. Monitor reaction progress via TLC or HPLC .

- Iodination : If synthesizing from non-iodinated precursors, employ electrophilic iodination using iodine monochloride (ICl) in acetic acid. Optimize stoichiometry to avoid over-iodination .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., hydroxyl proton at δ 10–12 ppm, methyl ester at δ 3.8–4.0 ppm) and absence of byproducts .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and isotopic pattern matching the iodine atom .

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity and detect trace impurities .

Q. What are the key physicochemical properties influencing experimental design?

- Solubility : Limited solubility in aqueous buffers; use DMSO or DMF for stock solutions. Solubility in ethanol is moderate (~5–10 mg/mL) .

- Stability : Light-sensitive due to the iodine substituent; store in amber vials at 2–8°C. Degrades under prolonged exposure to basic conditions (pH > 9) .

- LogP : Estimated at ~2.5 (via computational tools like PubChem), indicating moderate lipophilicity .

Q. How do substituents (hydroxyl, iodo, methyl ester) affect reactivity and downstream applications?

- Hydroxyl Group : Participates in hydrogen bonding, influencing crystal packing and solubility. Can be derivatized via alkylation or acylation .

- Iodo Substituent : Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. Its heavy-atom effect aids in X-ray crystallography .

- Methyl Ester : Hydrolyzes to carboxylic acid under acidic/basic conditions, enabling pH-dependent prodrug strategies .

Q. What are common challenges in synthesizing this compound, and how can they be mitigated?

- Byproduct Formation : Competing iodination at adjacent positions; optimize reaction time and temperature .

- Low Yields : Use catalysts like CuI for efficient esterification. Alternatively, employ microwave-assisted synthesis to reduce reaction time .

- Purification Difficulty : Utilize preparative HPLC for polar byproducts. Chelation with EDTA can resolve metal contamination during crystallization .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

- Tools : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks. The iodine atom’s high electron density facilitates phasing .

- Analysis : Calculate puckering parameters (Cremer-Pople) for the isoquinoline ring and quantify hydrogen-bonding motifs (graph set analysis) .

- Validation : Cross-validate bond lengths/angles with Cambridge Structural Database entries for similar quinoline derivatives .

Q. What role do hydrogen-bonding networks play in its supramolecular assembly?

- Methodology :

- Graph Set Analysis : Classify interactions (e.g., -H···O=C) as or motifs using crystallographic data .

- DFT Calculations : Compare experimental H-bond distances with theoretical values (B3LYP/6-31G* level) to assess strength and directionality .

Q. How can researchers investigate its interaction with biological targets (e.g., enzymes)?

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure real-time binding kinetics (, ) .

- Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on halogen bonding between iodine and protein backbone .

- Functional Assays : Test inhibition of bacterial DNA gyrase (IC via fluorometric assays) or cancer cell proliferation (MTT assay) .

Q. How does this compound compare structurally and functionally to similar quinoline derivatives?

- Structural Analogues :

- SAR Insights : Iodo substituents enhance target affinity but reduce aqueous solubility compared to methoxy analogues .

Q. How should researchers address contradictions in reported data (e.g., conflicting bioactivity results)?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.